![molecular formula C9H9BrN2O B13922994 6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine CAS No. 116355-17-0](/img/structure/B13922994.png)
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a methoxymethyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by bromination and methoxymethylation. One common method involves the following steps:
Condensation Reaction: 2-Aminopyridine reacts with an aldehyde in the presence of a catalyst to form an imidazo[1,2-a]pyridine intermediate.
Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxymethylation: Finally, the brominated intermediate undergoes methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substituted Derivatives: Various substituted imidazo[1,2-a]pyridine derivatives are formed depending on the nucleophile used.
Oxidized and Reduced Products: Different oxidation states of the compound can be achieved through controlled reactions.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxymethyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(hydroxymethyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(methyl)imidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and enhances its potential in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
116355-17-0 |
|---|---|
Molekularformel |
C9H9BrN2O |
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
6-bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O/c1-13-6-8-5-12-4-7(10)2-3-9(12)11-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
DCQZNCBLJMZLKK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CN2C=C(C=CC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



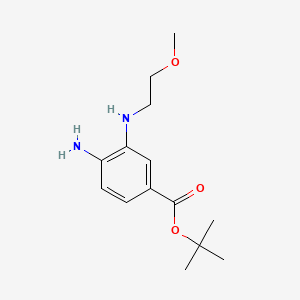

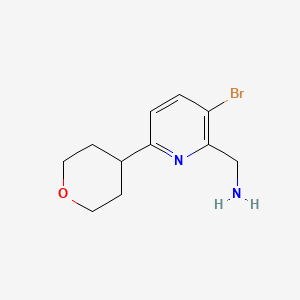

![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)

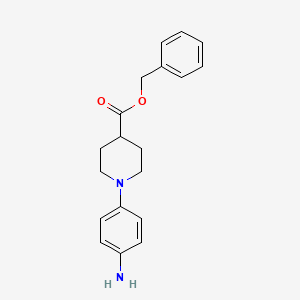
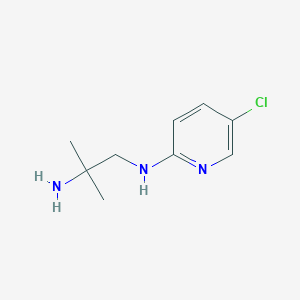
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
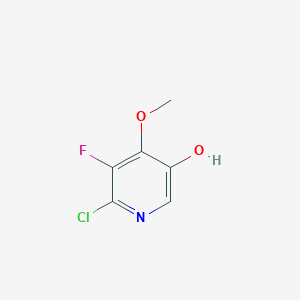
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)

![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
